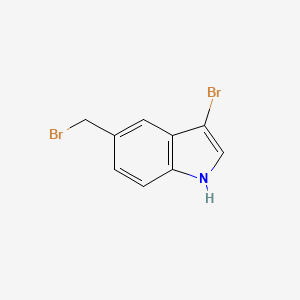

3-Bromo-5-(bromomethyl)-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Bromo-5-(bromomethyl)-1H-indole” is a brominated indole compound. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. In this case, the indole has bromine atoms attached at the 3rd and 5th positions .

Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(bromomethyl)-1H-indole” would consist of a fused benzene and pyrrole ring (forming the indole structure), with bromine atoms attached at the 3rd and 5th positions .Chemical Reactions Analysis

Indoles are versatile molecules in organic chemistry and can undergo a variety of reactions. For example, they can participate in electrophilic substitution reactions . The bromine atoms in “3-Bromo-5-(bromomethyl)-1H-indole” make it a good candidate for further reactions, such as Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-(bromomethyl)-1H-indole” would depend on factors like its molecular structure and the nature of its functional groups .Aplicaciones Científicas De Investigación

Crystallography and Molecular Structure Analysis : Studies have focused on the intermolecular interactions and crystal structures of indole derivatives. For example, Barakat et al. (2017) examined the crystal structure, Hirshfeld surface, and thermal analysis of a specific indole compound, providing insights into its molecular interactions (Barakat et al., 2017). Similarly, Geetha et al. (2017) analyzed the crystal structure and Hirshfeld surface of an indole derivative, revealing details about its intermolecular interactions (Geetha et al., 2017).

Synthesis of Indole Derivatives : Research has been conducted on the synthesis of various indole derivatives, which are important in the pharmaceutical industry. For instance, Zhao-chan (2013) reported the synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole, highlighting a high-yield method without the need for metal catalysts (Zhao-chan, 2013). In addition, Zhang and Larock (2003) explored the palladium-catalyzed intramolecular annulation of alkynes for synthesizing gamma-carboline derivatives (Zhang & Larock, 2003).

Antimicrobial and Anticancer Activity : Some studies have focused on the potential antimicrobial and anticancer properties of indole derivatives. Mageed et al. (2021) investigated the antimicrobial activity of new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole, demonstrating significant antibacterial properties (Mageed, El- Ezabi, & Khaled, 2021). Yılmaz et al. (2020) identified 3-Bromo-1-Ethyl-1H-Indole as a potent anticancer agent with promising inhibitory effects on GST isozymes (Yılmaz et al., 2020).

Organic Chemistry Applications : Research in organic chemistry has explored the reactivity and applications of indole derivatives in various chemical reactions. Trofimov et al. (1973) studied the reactions of 2-bromomethyl derivatives of benzofuran and indole with nucleophilic reagents (Trofimov, Tsyshkova, & Grinev, 1973).

Pharmacological Studies : Indole derivatives have been studied for their potential pharmacological applications. Mahboobi et al. (2008) found that compounds containing indole substructures exhibited antibacterial activity against resistant strains of bacteria (Mahboobi, Eichhorn, Winkler, Sellmer, & Möllmann, 2008).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-5-(bromomethyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2N/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3,5,12H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKCCPSTLYJBBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=CN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678767 |

Source

|

| Record name | 3-Bromo-5-(bromomethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(bromomethyl)-1H-indole | |

CAS RN |

1245649-27-7 |

Source

|

| Record name | 3-Bromo-5-(bromomethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)

![([1-(4-BROMOPHENYL)CYCLOHEXYL]METHYL)(METHYL)AMINE](/img/no-structure.png)

![2-Oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B567585.png)

![tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate](/img/structure/B567588.png)

![6,9-Diazaspiro[4.5]decan-7-one](/img/structure/B567589.png)